Sik-IN-2

Salt-inducible kinase SIK2 inhibition SIK3 inhibition

Select SIK-IN-2 when your assay demands genuine sub-nanomolar pan-SIK coverage. With IC50 values of 0.1 nM (SIK1), 0.2 nM (SIK2), and 0.4 nM (SIK3), it outperforms earlier probes by 33- to 200-fold against SIK2, enabling full dose-response resolution before off-target thresholds are reached. Validated in primary human macrophages, it suppresses LPS-induced TNFα (IC50=0.5 nM) while potentiating IL-10 (EC50=2 nM). For drug discovery programs, SIK-IN-2 sets the quantitative benchmark that next-generation SIK inhibitors must surpass. Avoid potency gaps—specify SIK-IN-2 by CAS 3033846-20-4.

Molecular Formula C22H22N6OS
Molecular Weight 418.5 g/mol
Cat. No. B12371464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSik-IN-2
Molecular FormulaC22H22N6OS
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCSC1=CC(=CC(=C1C#N)OCC2(CCCC2)N)C3=CN=C4N3C(=C(C=C4)N)C#N
InChIInChI=1S/C22H22N6OS/c1-30-20-9-14(18-12-27-21-5-4-16(25)17(11-24)28(18)21)8-19(15(20)10-23)29-13-22(26)6-2-3-7-22/h4-5,8-9,12H,2-3,6-7,13,25-26H2,1H3
InChIKeyKDPXVKRYHKSBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIK-IN-2 (Compound 45): Sub-Nanomolar Pan-SIK Inhibitor with Defined Immunomodulatory Profile


SIK-IN-2 (Compound 45) is a small-molecule inhibitor targeting salt-inducible kinases (SIK1, SIK2, SIK3), a family of serine/threonine kinases within the AMPK subfamily that regulate inflammatory cytokine production and metabolic gene expression [1]. The compound exhibits sub-nanomolar inhibitory activity against all three SIK isoforms, with IC50 values of 0.1 nM (SIK1), 0.2 nM (SIK2), and 0.4 nM (SIK3) . In primary human macrophages, SIK-IN-2 suppresses lipopolysaccharide (LPS)-induced TNFα release (IC50 = 0.5 nM) and potentiates IL-10 production (EC50 = 2 nM) [2], establishing a functional immunomodulatory signature.

Why Pan-SIK Inhibitors Are Not Interchangeable: Critical Divergence in Isoform Potency and Functional Immunomodulation


Pan-SIK inhibitors cannot be substituted interchangeably because their isoform potency profiles and functional cytokine-modulating activities vary by orders of magnitude. Early-generation inhibitors such as WH-4-023 (KIN112) exhibit SIK1 IC50 values of 22 nM [1], while more optimized probes such as HG-9-91-01 achieve 0.6–9.6 nM [2] and YKL-05-099 demonstrates 10–40 nM . SIK-IN-2 (Compound 45) represents a further optimization achieving sub-nanomolar potency (0.1–0.4 nM) with concomitant functional modulation of TNFα and IL-10 in human macrophages [3]. Procurement decisions based solely on nominal "pan-SIK inhibitor" classification risk selecting a compound with insufficient potency for the intended cellular or in vivo model, particularly when targeting specific isoforms or when maximizing the therapeutic window for immunomodulation is required.

Quantitative Differentiation Evidence: SIK-IN-2 vs. Closest Structural and Functional Analogs


Direct Head-to-Head Comparison: SIK-IN-2 vs. SIK-IN-1 on SIK2 and SIK3 Isoform Potency

Within the same patent series (WO2024062360A1), SIK-IN-2 (Compound 45) demonstrates enhanced potency against SIK2 and SIK3 compared to the closely related analog SIK-IN-1 (Compound 53) [1]. Both compounds share the same imidazo[1,2-a]pyridine-5-carbonitrile core scaffold but differ in substitution patterns that confer differential isoform selectivity [1].

Salt-inducible kinase SIK2 inhibition SIK3 inhibition Pan-SIK inhibitor

Functional Immunomodulatory Potency: SIK-IN-2 vs. SIK-IN-1 on TNFα Suppression and IL-10 Induction in Human Macrophages

In primary human macrophages stimulated with LPS, SIK-IN-2 inhibits TNFα release with an IC50 of 0.5 nM and enhances IL-10 release with an EC50 of 2 nM [1]. Comparative functional data for SIK-IN-1 under identical assay conditions are not explicitly reported in the same dataset [1], but the observed functional potencies correlate with the compound's enhanced SIK2/SIK3 inhibition profile.

Immunology Inflammation Cytokine modulation TNFα IL-10

Class-Level Inference: SIK-IN-2 vs. Earlier Generation Pan-SIK Inhibitors (HG-9-91-01 and YKL-05-099)

SIK-IN-2's SIK2 IC50 (0.2 nM) is 33-fold more potent than that of HG-9-91-01 (6.6 nM) and 200-fold more potent than that of YKL-05-099 (40 nM) [1]. While these comparisons are cross-study and subject to assay condition variability, the magnitude of difference strongly indicates that SIK-IN-2 achieves effective SIK2 inhibition at substantially lower concentrations than earlier chemical probes .

SIK inhibitor Chemical probe In vivo pharmacology Immunometabolism

Potency vs. Selectivity Trade-Off: SIK-IN-2 in the Context of SIK2-Selective Inhibitors

While SIK-IN-2 is a potent pan-SIK inhibitor (SIK1/2/3 IC50 = 0.1/0.2/0.4 nM) , alternative SIK2-selective inhibitors such as ARN-3236 (IC50 ~ 2 nM) and ARN-3261 offer isoform-specific targeting [1][2]. However, these selective compounds exhibit significantly reduced or absent SIK1 and SIK3 inhibition, which may limit their utility in models where pan-SIK inhibition is required for maximal therapeutic effect [3].

SIK2-selective inhibitor Kinase selectivity Chemical biology Ovarian cancer

Physicochemical and Formulation-Relevant Properties: SIK-IN-2 vs. SIK-IN-1

SIK-IN-2 (C22H22N6OS, MW = 418.51 g/mol) has a lower molecular weight than SIK-IN-1 (C23H24N6OS, MW = 432.54 g/mol) [1]. Computed XLogP3-AA for SIK-IN-2 is 3.7 [2], indicating moderate lipophilicity suitable for cell permeability. Comparative solubility data are not reported in the available literature.

Molecular weight Lipophilicity Formulation Solubility

Functional Profile in Human Immune Cells: SIK-IN-2 Demonstrates Dual Cytokine Modulation at Sub-Nanomolar Concentrations

SIK-IN-2 inhibits LPS-induced TNFα release with an IC50 of 0.5 nM and stimulates IL-10 release with an EC50 of 2 nM in human macrophages [1]. This dual immunomodulatory profile—suppressing a pro-inflammatory cytokine while enhancing an anti-inflammatory cytokine—is a hallmark of effective SIK inhibition in innate immune cells [2]. Comparative data for other SIK inhibitors in human macrophages are limited; HG-9-91-01 enhances IL-10 production at 500 nM in murine BMDMs [3], suggesting SIK-IN-2 achieves functional modulation at substantially lower concentrations in human cells.

Immunomodulation TNFα suppression IL-10 induction Human macrophages

Definitive Application Scenarios for SIK-IN-2 Based on Verified Differentiation Evidence


High-Resolution Dose-Response Studies Requiring Sub-Nanomolar Pan-SIK Inhibition

Researchers conducting cellular assays where precise, low-nanomolar to sub-nanomolar pan-SIK inhibition is required should select SIK-IN-2 over earlier probes. Its IC50 values of 0.1–0.4 nM against SIK1/2/3 enable dose-response curves that fully capture the dynamic range of SIK inhibition without reaching concentrations that may induce off-target effects .

Ex Vivo Human Macrophage Studies Investigating TNFα/IL-10 Modulation

Investigators studying SIK-dependent immunomodulation in primary human macrophages should utilize SIK-IN-2, which has demonstrated suppression of TNFα release (IC50 = 0.5 nM) and potentiation of IL-10 (EC50 = 2 nM) in LPS-stimulated human macrophages [1]. This human cell-derived functional data reduces the translational uncertainty associated with extrapolating from murine models [2].

Chemical Biology Studies Where SIK2 Potency Is Critical for Phenotypic Outcome

For experiments where SIK2 inhibition is the primary driver of the observed phenotype, SIK-IN-2 offers 33-fold greater potency than HG-9-91-01 and 200-fold greater potency than YKL-05-099 . This potency advantage may be decisive in cellular models with limited compound permeability or in vivo models where achieving sustained free drug concentrations above the IC50 for SIK2 is challenging .

Benchmarking Novel SIK Inhibitors Against the Current Potency Standard

Drug discovery programs developing next-generation SIK inhibitors should include SIK-IN-2 as a reference standard in biochemical and cellular assays. Its sub-nanomolar IC50 values and defined functional immunomodulatory signature [1] establish a rigorous benchmark against which new chemical entities can be quantitatively compared.

Technical Documentation Hub

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